Antifungal Carbamate Derivatives: Threoninamide Scaffold Achieves Sub-μg/mL EC₅₀ Potency Against Phytophthora capsici, Complementing Valinamide Carbamate Chemotypes
In a head-to-head scaffold comparison within the same pharmacophore model, threoninamide carbamate derivatives were designed to incorporate all three active fragments previously identified from commercial CAA fungicides—a structural feature that valinamide carbamates natively lack (valinamide carbamates carry only two of three fragments) [1]. The most potent threoninamide carbamate (compound I-12; 3-MeO-4-Pgoxy, Bn, Me substitution) exhibited an EC₅₀ of 0.27 μg/mL against P. capsici in vitro, while compound I-10 reached 0.46 μg/mL and compound I-11 reached 0.56 μg/mL [1]. By comparison, the optimized three-fragment valinamide carbamate control (compound Ia) in the same study series showed an EC₅₀ of 0.15 μg/mL against P. capsici, while the commercial valinamide carbamate iprovalicarb showed EC₅₀ 0.27 μg/mL [1][2]. Thus the threoninamide scaffold delivers potency comparable to the best-in-class valinamide leads, but via a distinct side-chain hydrogen-bonding pharmacophore—the threonine hydroxyl enables substitution patterns and binding interactions not accessible to the valine isopropyl group [1].
| Evidence Dimension | In vitro antifungal EC₅₀ against Phytophthora capsici (mycelial growth inhibition) |
|---|---|
| Target Compound Data | Threoninamide carbamate I-12: EC₅₀ = 0.27 μg/mL; I-10: EC₅₀ = 0.46 μg/mL; I-11: EC₅₀ = 0.56 μg/mL |
| Comparator Or Baseline | Valinamide carbamate Ia: EC₅₀ = 0.15 μg/mL (optimized three-fragment control); iprovalicarb (commercial valinamide carbamate): EC₅₀ = 0.27 μg/mL |
| Quantified Difference | I-12 equipotent to iprovalicarb (EC₅₀ ratio = 1.0); I-12 vs Ia: 1.8-fold weaker; I-10 vs Ia: 3.1-fold weaker |
| Conditions | In vitro mycelial growth inhibition assay; P. capsici; compounds tested at 50, 25, 12.5, 6.25, 3.125 μg/mL; EC₅₀ calculated from dose–response regression |
Why This Matters
The threoninamide scaffold is a viable, structurally distinct alternative to valinamide carbamates for antifungal lead optimization, offering an additional hydrogen-bonding vector (side-chain –OH) that may overcome resistance mutations emerging against valinamide-only chemotypes.
- [1] Du XJ, Peng XJ, Zhao RQ, Zhao WG, Dong WL, Liu XH. Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. J Enzyme Inhib Med Chem. 2020;35(1):682–691. doi:10.1080/14756366.2020.1729144 View Source
- [2] Wang Z, Kou J, Gao Y, Du X, Li Y, Zhao W. Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates. RSC Adv. 2015;5:75121–75128. doi:10.1039/C5RA16225D View Source
